molecular formula C22H26O6 B1669857 1,4-Butanedione CAS No. 4440-92-0

1,4-Butanedione

Cat. No.: B1669857
CAS No.: 4440-92-0
M. Wt: 386.4 g/mol
InChI Key: SPBNPRXRUYBFDV-UHFFFAOYSA-N
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Description

1,4-Butanedione is an organic compound with the molecular formula C20H22O6 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butanedione backbone, with additional methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanedione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable diketone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1,4-Butanedione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Butanedione involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways. The compound’s interactions with enzymes and receptors are also of interest in understanding its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanedione, 1,4-bis(3,4-dimethoxyphenyl)-: Lacks the additional methyl groups at the 2 and 3 positions.

    This compound, 1,4-bis(4-methoxyphenyl)-: Contains methoxy groups at different positions on the aromatic rings.

    This compound, 1,4-bis(3,4-dihydroxyphenyl)-: Features hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBNPRXRUYBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197278
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-92-0
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4440-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of liquid NH3 and 100 mg FeCl3, 1 g of sodium was added and stirred for 1 hr at -40° C. To that 7.7 g of 3,4-dimethoxypropiophenone was added and stirred for 1/2 hr. Eleven g of α-bromo-3,4-dimethoxypropiophenone was then added and stirring continued for 11/2 hrs. At this point, 11 g of ammonium chloride and 200 ml of methylene chloride was added and the temperature allowed to rise to room temperature. Filtration, evaporation and crystalization of the residue from methanol gave 14.5 g of racemic-2,3-bis(3,4-dimethoxybenzoyl)butane as a white solid. NMR (CDCl3) δ1.32(6H, d, J=7Hz), 3.92 and 3.94 (6H each, s, OCH3, 6.8-7.8 (6H, ArH); m.p. 141°-142° C.
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-bromo-3,4-dimethoxypropiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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